

# tafenoquine cost-effectiveness analysis malaria endemic regions

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## Compound Focus: Tafenoquine Succinate

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## Cost-Effectiveness Evidence Across Regions

The following table summarizes key cost-effectiveness findings from studies in Brazil and South Korea.

Region/Study	Comparison	Key Metric & Result	Context & Model
<b>Brazil</b> [1] [2] [3]	Tafenoquine (after G6PD test) vs. current practice (7-day primaquine, no test)	<b>ICER:</b> US \$2,894 per DALY averted [1] [2]. <b>Probability:</b> >98% likelihood of being cost-effective at a WTP of US \$7,752 [1] [2].	<b>Perspective:</b> Brazilian Public Health System [1]. <b>Model:</b> Decision tree and transmission models [3]. <b>Note:</b> Tafenoquine was also cost-saving compared to a primaquine strategy that included G6PD screening [1] [2].
<b>South Korea</b> [4]	Tafenoquine (after G6PD test) vs. 14-day primaquine	<b>IBCR:</b> 0 to 3.21 (as tafenoquine efficacy increases) [4]. <b>Probability:</b> 69.1% likelihood that tafenoquine is beneficial (IBCR > 1) [4].	<b>Perspective:</b> Payer [4]. <b>Model:</b> Dynamic transmission model [4]. <b>Note:</b> An Incremental Benefit-Cost Ratio (IBCR) > 1 indicates the strategy is beneficial. Tafenoquine's value is linked to its lower relapse rate versus primaquine [4].

## Breakdown of Costs and Benefits

Understanding the cost drivers and averted burdens is crucial to interpreting the cost-effectiveness analyses.

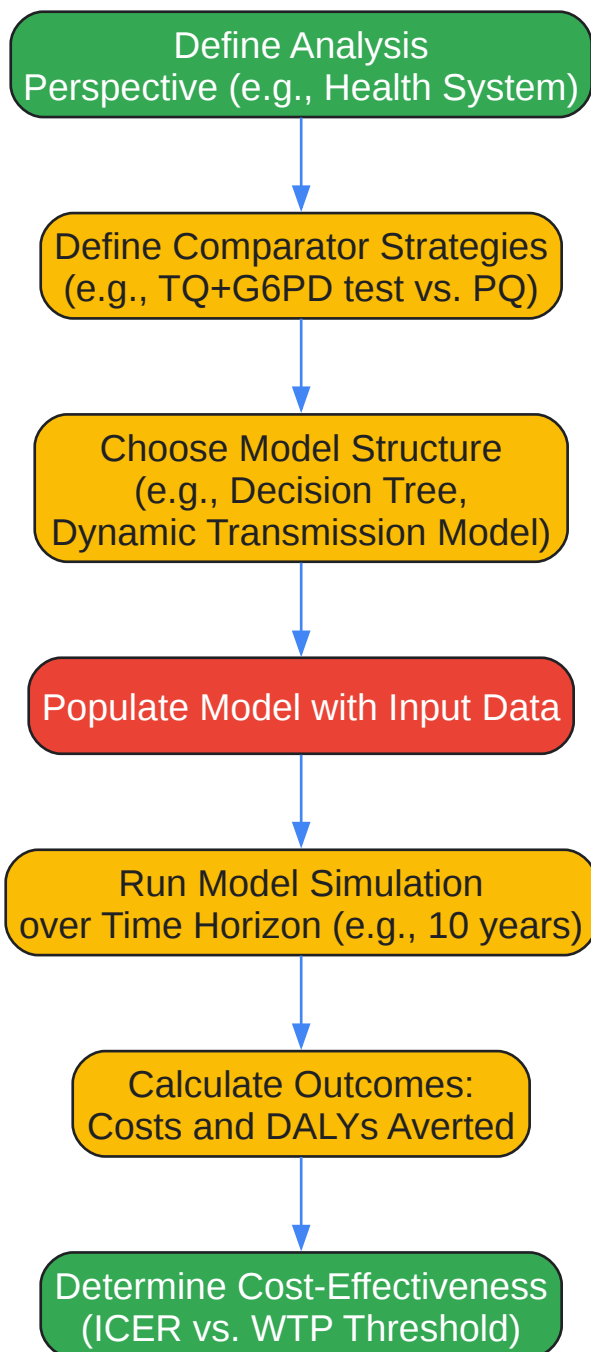
**Cost & Benefit Category****Details and Considerations**

| **Intervention Costs** | - **Drug Cost:** Tafenoquine has a higher unit cost than primaquine (e.g., ~\$57 vs ~\$4 in South Korea) [4].

- **G6PD Test Cost:** A required semi-quantitative test adds cost (e.g., ~\$8 in South Korea) [4]. | | **Averted Costs (Savings)** | - **Reduced Relapses:** Single-dose tafenoquine improves adherence, leading to fewer relapses and lower costs for diagnosis and treatment of future cases [4] [3].
- **Reduced Hospitalizations:** Preventing relapses and severe hemolytic events (via testing) averts expensive hospitalizations [5]. | | **Health Benefits** | - **DALYs Averted:** The primary health metric, driven by preventing morbidity and mortality from malaria relapses [1] [3].
- **Transmission Reduction:** By reducing the reservoir of infection, tafenoquine can lower community-level transmission, a benefit captured in dynamic models [3]. |

## Methodological Approaches in Cost-Effectiveness Analysis

Researchers use standardized frameworks to evaluate tafenoquine. The workflow below illustrates the general methodology.



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The key methodological components are:

- **Model Structure:** Studies often use **decision tree models** for short-term outcomes or more complex **dynamic transmission models** to capture the long-term impact of reducing community-wide malaria transmission [3].
- **Key Input Data:** Models are populated with data on drug efficacy and relapse rates, adherence rates to multi-day primaquine, costs of drugs, tests, and case management, epidemiology of *P. vivax* and

G6PD deficiency, and disability weights to calculate DALYs [1] [4] [3].

- **Outcome Measures:** The primary outcome is typically the **Incremental Cost-Effectiveness Ratio (ICER)**, representing the additional cost per DALY averted by tafenoquine compared to the standard of care [1]. This is judged against a country-specific **Willingness-to-Pay (WTP) threshold** [6].

## Key Factors Influencing Cost-Effectiveness

The value of tafenoquine is not absolute but depends on several contextual factors:

- **Adherence to Primaquine:** The cost-effectiveness of tafenoquine is most pronounced in settings where adherence to the 7- or 14-day primaquine regimen is low. Tafenoquine's single-dose advantage mitigates this issue [3] [7].
- **Epidemiological Context:** Settings with higher baseline transmission of *P. vivax* and a lower prevalence of G6PD deficiency (minimizing the number of people excluded from tafenoquine treatment) see greater benefits [1] [3].
- **Perspective and Time Horizon:** Analyses that adopt a broader health system or societal perspective and longer time horizons are more likely to capture the full savings from averted relapses and reduced transmission, making tafenoquine more attractive [3].

In summary, the body of evidence demonstrates that tafenoquine, when coupled with G6PD screening, is a cost-effective intervention for the radical cure of *P. vivax* malaria in endemic regions like Brazil and South Korea.

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